Cas no 65052-88-2 (1-(2,5-dimethoxyphenyl)-n,n-dimethylpropan-2-amine;hydrochloride)

1-(2,5-dimethoxyphenyl)-n,n-dimethylpropan-2-amine;hydrochloride structure
65052-88-2 structure
Product Name:1-(2,5-dimethoxyphenyl)-n,n-dimethylpropan-2-amine;hydrochloride
CAS No:65052-88-2
MF:C20H17N3O4
MW:363.366684675217
CID:1683935
PubChem ID:221865
Update Time:2025-04-21

1-(2,5-dimethoxyphenyl)-n,n-dimethylpropan-2-amine;hydrochloride Chemical and Physical Properties

Names and Identifiers

    • N,N-dibenzyl-2,4-dinitro-aniline
    • AC1Q7BQJ
    • (2.3-Dihydroxy-propyl)-dibutyl-amin
    • (2.4-Dinitro-phenyl)-dibenzylamin
    • 3-Dibutylamino-propan-1,2-diol
    • CTK5B6522
    • N-Di-n-butyl-2,3-dihydroxypropylamin
    • 1,2-Propanediol,3-(dibutylamino)-
    • N,N-Dibenzyl-2,4-dinitroanilin
    • EINECS 228-529-4
    • NSC5680
    • 3-dibutylamino-propane-1,2-diol
    • 3-Dibutylamino-1.2-dihydroxy-propan
    • (2,4-Dichlor-phenoxy)-fumarsaeure
    • (2.4-Dichlor-phenoxy)-trans-butendisaeure
    • (2,4-dichloro-phenoxy)-fumaric acid
    • AC1L3T2O
    • 1-(2,5-dimethoxyphenyl)-N,N-dimethylpropan-2-amine,hydrochloride
    • 1-(2,5-dimethoxyphenyl)-N,N-dimethylpropan-2-amine
    • hydrochloride
    • NSC6946
    • n,n-dibenzyl-2,4-dinitroaniline
    • AKOS002844531
    • NSC-6946
    • Dibenzylamine, N-(2,4-dinitrophenyl)-
    • DTXSID60983603
    • 65052-88-2
    • 1-(2,5-dimethoxyphenyl)-n,n-dimethylpropan-2-amine;hydrochloride
    • Inchi: 1S/C20H17N3O4/c24-22(25)18-11-12-19(20(13-18)23(26)27)21(14-16-7-3-1-4-8-16)15-17-9-5-2-6-10-17/h1-13H,14-15H2
    • InChI Key: GHQHXJJEGUJPCW-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1C=C(C=CC=1N(CC1C=CC=CC=1)CC1C=CC=CC=1)[N+](=O)[O-])=O

Computed Properties

  • Exact Mass: 363.12201
  • Monoisotopic Mass: 363.12190603g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 5
  • Complexity: 472
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.7
  • Topological Polar Surface Area: 94.9Ų

Experimental Properties

  • PSA: 89.52
Recommended suppliers
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited